6-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
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Overview
Description
6-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It has been observed that similar compounds can induce cell cycle arrest and apoptosis by activating p53 via mitochondrial-dependent pathways .
Biochemical Pathways
It is known that similar compounds can alter the balance in levels of key mitochondrial proteins such as bcl-2 and bax, resulting in apoptosis by accelerating the expression of caspases .
Result of Action
Similar compounds have been observed to induce g2/m cell cycle arrest and apoptosis .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . These activities are often mediated through interactions with various enzymes, proteins, and other biomolecules .
Cellular Effects
Some thiazole derivatives have been shown to exhibit anti-cancer activity against various cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Transport and Distribution
Such compounds can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves the coupling of substituted 2-amino benzothiazoles with appropriate sulfonyl chlorides. The reaction conditions often include the use of a base such as triethylamine in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at positions ortho to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
6-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential anticancer properties, particularly against certain cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: Similar structure but with a fluorine atom instead of a methylsulfonyl group.
N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Contains a pyrimidine ring instead of a benzothiazole ring.
Uniqueness
6-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methylsulfonyl groups enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-methoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S3/c1-22-9-3-5-11-13(7-9)23-15(17-11)19-16-18-12-6-4-10(25(2,20)21)8-14(12)24-16/h3-8H,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAANYKRVCCDSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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